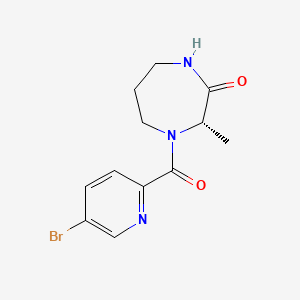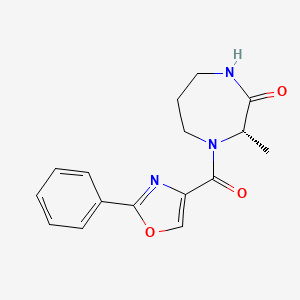
(3S)-4-(5-bromopyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-4-(5-bromopyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one, also known as BPC-157, is a synthetic peptide that has been extensively studied in recent years due to its potential therapeutic properties. BPC-157 is a pentadecapeptide, which means it consists of 15 amino acids. It is derived from a protein called Body Protection Compound, which is found naturally in the gastric juice of the human stomach. BPC-157 has been shown to have a wide range of beneficial effects, including promoting healing, reducing inflammation, and improving tissue regeneration.
Mecanismo De Acción
The exact mechanism of action of (3S)-4-(5-bromopyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one is not fully understood, but it is thought to work by promoting the production of growth factors and other signaling molecules that are involved in tissue repair and regeneration. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic properties.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to promote the production of growth factors and other signaling molecules that are involved in tissue repair and regeneration. It has also been shown to have anti-inflammatory effects and to improve tissue regeneration. This compound has been studied in models of inflammatory bowel disease, arthritis, and spinal cord injury, among others.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3S)-4-(5-bromopyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one in lab experiments is that it has been extensively studied in animal models and has shown promising results in a variety of applications. It is also relatively easy to synthesize using solid-phase peptide synthesis. However, one limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on (3S)-4-(5-bromopyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one. One area of interest is the use of this compound in the treatment of inflammatory bowel disease, which has shown promising results in animal models. Another area of interest is the use of this compound in the treatment of spinal cord injury, which has also shown promising results in animal models. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications in other areas.
Métodos De Síntesis
The synthesis of (3S)-4-(5-bromopyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one involves the use of solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain. The amino acids are protected with various chemical groups to prevent unwanted reactions from occurring during the synthesis process. Once the peptide chain is complete, the protective groups are removed, and the peptide is purified using chromatography.
Aplicaciones Científicas De Investigación
(3S)-4-(5-bromopyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one has been studied extensively in animal models and has shown promising results in a variety of applications. It has been shown to promote healing in various tissues, including muscle, bone, and skin. It has also been shown to have anti-inflammatory effects and to improve tissue regeneration. This compound has been studied in models of inflammatory bowel disease, arthritis, and spinal cord injury, among others.
Propiedades
IUPAC Name |
(3S)-4-(5-bromopyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-8-11(17)14-5-2-6-16(8)12(18)10-4-3-9(13)7-15-10/h3-4,7-8H,2,5-6H2,1H3,(H,14,17)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOAQWJQFYXHSS-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-3-methyl-4-[5-methyl-1-(4-methylphenyl)triazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352251.png)

![(3S)-4-(2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carbonyl)-3-methyl-1,4-diazepan-2-one](/img/structure/B7352262.png)
![(3S)-4-[2-(N-ethylanilino)acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352271.png)

![(3S)-4-[1-(2-fluorophenyl)pyrazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352289.png)
![(3S)-4-[2-(2,4-dimethylphenyl)-1,3-thiazole-5-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352300.png)
![(3S)-4-[6-(furan-2-yl)-2-methylpyridine-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352305.png)
![(3S)-4-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorobenzoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352319.png)
![(3S)-3-methyl-4-[4-(2-oxopyridin-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352326.png)
![(3S)-4-[2-(2-fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352332.png)

![(3S)-3-methyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352341.png)